molecular formula C25H24FN5O5S2 B2443912 PRRSV/CD163-IN-1 CAS No. 560995-89-3

PRRSV/CD163-IN-1

Cat. No.: B2443912
CAS No.: 560995-89-3
M. Wt: 557.62
InChI Key: UWRWJHDKWAZXHN-UHFFFAOYSA-N
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Description

“4-fluoro-2-methyl-N-[3-(3-morpholin-4-ylsulfonylanilino)quinoxalin-2-yl]benzenesulfonamide”, also referred to as B7, is a small molecule compound . It was identified through artificial intelligence molecular screening and has been found to significantly inhibit the interaction between the PRRSV glycoprotein (GP2a or GP4) and the CD163-SRCR5 domain .

Scientific Research Applications

PI3K Inhibitors for Treatment of Idiopathic Pulmonary Fibrosis and Cough

4-fluoro-2-methyl-N-[3-(3-morpholin-4-ylsulfonylanilino)quinoxalin-2-yl]benzenesulfonamide is related to PI3K inhibitors like GSK-2126458, which have been explored for treating idiopathic pulmonary fibrosis and cough. In vitro studies support these utilities, and GSK-2126458 has commenced a dose-finding Phase I study in patients with idiopathic pulmonary fibrosis (Norman, 2014).

Fluorophores for Zinc(II) Detection

The compound is structurally related to fluorophores used in detecting Zinc(II) ions, which are crucial for studying intracellular Zn2+. For example, compounds like 4-methyl-N-(6-methoxy-2-methyl-8-quinolyl)-benzenesulfonamide, which have similar structures, have been synthesized and analyzed for their fluorescence characteristics and Zn2+ complex formation (Kimber et al., 2001).

Antitumor Agents

A series of 2-(benzimidazol-2-yl)quinoxalines, including morpholine moieties, have shown promising antitumor activity. These compounds, particularly those with N-methylpiperazine substituents, demonstrated selective cytotoxic effects against specific cancer cell lines, suggesting their potential as new anticancer agents (Mamedov et al., 2022).

Pharmacological Chaperones for Cystic Fibrosis

In the context of Cystic Fibrosis (CF) treatment, compounds like 4-methyl-N-[3-(morpholin-4-yl) quinoxalin-2-yl] benzenesulfonamide (MCG1516A) have been identified as pharmacological chaperones. They correct the mislocalization of F508del-CFTR, a mutant protein in CF. A combination of such chaperones has shown improved restoration of CFTR function, indicating multiple distinct sites for pharmacological chaperones on F508del-CFTR (Carlile et al., 2018).

Synthetic Cannabinoid Receptor Agonists

The compound is structurally similar to synthetic cannabinoid receptor agonists like QMMSB and QMiPSB. Studies on these compounds have focused on their metabolic fate, including the identification of in vitro phase I and II metabolites, which are crucial for their detection in clinical toxicology (Richter et al., 2022).

Transforming Growth Factor-beta Type 1 Receptor Kinase Inhibitors

Benzenesulfonamide-substituted quinoxalines have been synthesized and evaluated as inhibitors of ALK5, a transforming growth factor-beta type 1 receptor kinase. Specific compounds in this category demonstrated significant inhibitory activity in cell-based assays, suggesting their potential in relevant therapeutic applications (Kim et al., 2009).

Anti-Dengue Virus Agents

Derivatives like 4-[5-(6-fluoroquinolin-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]benzenesulfonamide exhibited potent anti-Dengue virus activity. These compounds reduced viral replication and demonstrated potential as antiviral agents against Dengue infection, both in vitro and in vivo (Lee et al., 2017).

Mechanism of Action

Target of Action

The primary target of the compound PRRSV/CD163-IN-1 is the scavenger receptor cysteine-rich domain 5 (SRCR5) of CD163 . CD163 is a cell surface receptor specific for Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) infection . The virus uses this receptor to gain entry into the cell and replicate within it .

Mode of Action

This compound inhibits the interaction between the PRRSV glycoprotein (GP2a or GP4) and the CD163-SRCR5 domain . This interaction is crucial for the virus to infect host cells . By blocking this interaction, this compound prevents the virus from entering the host cells, thereby inhibiting PRRSV infection .

Biochemical Pathways

The compound this compound affects the pathway of PRRSV infection. Normally, PRRSV enters the host macrophages by binding to CD163, and the virus uses the receptor to gain entry into the cell and replicate within it . By inhibiting the interaction between PRRSV glycoproteins and CD163, this compound disrupts this pathway and prevents the virus from establishing an infection .

Pharmacokinetics

The compound’s ability to inhibit prrsv infection in a dose-dependent manner suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of PRRSV infection of porcine alveolar macrophages, the primary target of PRRSV . This inhibition is achieved by blocking the interaction between PRRSV glycoproteins and CD163, thereby preventing the virus from entering and replicating within the host cells .

Action Environment

The compound’s broad inhibitory effect against various lineages of prrsv suggests that it may be effective in a variety of environmental conditions .

Biochemical Analysis

Biochemical Properties

The compound 4-Fluoro-2-methyl-N-[3-(3-morpholin-4-ylsulfonylanilino)quinoxalin-2-yl]benzenesulfonamide interacts with the scavenger receptor cysteine-rich domain 5 (SRCR5) of CD163, which is a cell surface receptor specific for PRRSV infection . It inhibits the interaction between the PRRSV glycoprotein (GP2a or GP4) and the CD163-SRCR5 domain .

Cellular Effects

The compound has been shown to inhibit PRRSV infection of porcine alveolar macrophages (PAMs), the primary target of PRRSV, in a dose-dependent manner . It significantly inhibited the infection caused by both type I and type II PRRSV strains .

Molecular Mechanism

The molecular mechanism of action of 4-Fluoro-2-methyl-N-[3-(3-morpholin-4-ylsulfonylanilino)quinoxalin-2-yl]benzenesulfonamide involves blocking the interaction between PRRSV and its specific receptor CD163 . This interaction is crucial for the virus’s ability to infect cells. By inhibiting this interaction, the compound prevents the virus from entering cells and replicating .

Temporal Effects in Laboratory Settings

It has been shown to have a significant inhibitory effect on PRRSV infection in a dose-dependent manner .

Dosage Effects in Animal Models

The effects of different dosages of 4-Fluoro-2-methyl-N-[3-(3-morpholin-4-ylsulfonylanilino)quinoxalin-2-yl]benzenesulfonamide in animal models are yet to be fully investigated. It has been shown to significantly inhibit PRRSV infection in a dose-dependent manner .

Metabolic Pathways

It is known to interact with the SRCR5 domain of CD163, which plays a crucial role in PRRSV infection .

Transport and Distribution

The transport and distribution of 4-Fluoro-2-methyl-N-[3-(3-morpholin-4-ylsulfonylanilino)quinoxalin-2-yl]benzenesulfonamide within cells and tissues are yet to be fully investigated. It is known to interact with the SRCR5 domain of CD163, which is a cell surface receptor .

Subcellular Localization

It is known to interact with the SRCR5 domain of CD163, which is a cell surface receptor .

Properties

IUPAC Name

4-fluoro-2-methyl-N-[3-(3-morpholin-4-ylsulfonylanilino)quinoxalin-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FN5O5S2/c1-17-15-18(26)9-10-23(17)37(32,33)30-25-24(28-21-7-2-3-8-22(21)29-25)27-19-5-4-6-20(16-19)38(34,35)31-11-13-36-14-12-31/h2-10,15-16H,11-14H2,1H3,(H,27,28)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRWJHDKWAZXHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC(=CC=C4)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FN5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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